3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
This compound belongs to the spirothiazolidine-dione family, characterized by a fused indole-thiazolidine core with two fluorinated aromatic substituents. Its structural uniqueness lies in the dual fluorine substitution, which differentiates it from related derivatives with methoxy, chloro, or non-fluorinated aryl groups.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1'-[(2-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O2S/c24-16-9-11-17(12-10-16)27-21(28)14-30-23(27)18-6-2-4-8-20(18)26(22(23)29)13-15-5-1-3-7-19(15)25/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGMUKWXUOTLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic derivative of thiazolidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a spiro-indole framework fused with a thiazolidine moiety, which is critical for its biological activity.
Antioxidant Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have shown the ability to inhibit lipid peroxidation effectively. The TBARS assay results suggest that modifications at specific positions can enhance antioxidant activity. For example, compounds with para-hydroxy substitutions demonstrated improved efficacy in reducing oxidative stress markers compared to their unsubstituted counterparts .
Anticancer Activity
Several derivatives of thiazolidine have been evaluated for their anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines through the caspase-3 pathway. Notably, one study reported IC50 values as low as 0.31 µM against HT-29 colon cancer cells for structurally related compounds . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antibacterial and Antifungal Activity
The antibacterial efficacy of thiazolidine derivatives has been well-documented. For example, compounds similar to the target compound were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values ranging from 625 to >5000 µg/mL . Furthermore, antifungal activity was noted against Candida albicans, suggesting a broad spectrum of antimicrobial action.
Case Studies and Research Findings
- Antioxidant Evaluation : A study evaluated several thiazolidine derivatives for their antioxidant capacity using the DPPH assay. Compounds with specific substitutions showed enhanced scavenging activity compared to standard antioxidants .
- Cytotoxicity Assays : A series of thiazolidine derivatives were subjected to cytotoxicity assays against multiple cancer cell lines (MCF-7, A549). The most promising compounds displayed IC50 values below 10 µM, indicating potent anticancer activity .
- Mechanistic Studies : Research has elucidated that certain thiazolidine derivatives inhibit tyrosine kinases involved in cancer progression. For example, one compound inhibited c-Met and Ron kinases by over 80%, correlating with its cytotoxic effects in vitro .
Summary Table of Biological Activities
Scientific Research Applications
The compound 3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule with potential applications in various fields of scientific research, particularly in medicinal chemistry. This article explores its applications, synthesizing insights from diverse and authoritative sources.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The structural components allow for interaction with various biological targets involved in cancer progression.
- Case Study : A derivative of this compound demonstrated potent cytotoxicity against human cancer cell lines by inducing apoptosis through the mitochondrial pathway. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The fluorinated phenyl groups enhance its interaction with bacterial membranes.
- Research Findings : In vitro studies reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure-activity relationship (SAR) suggests that modifications to the fluorinated rings can further optimize its efficacy .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound in models of neurodegenerative diseases. The spiro structure may facilitate blood-brain barrier penetration.
- Study Insights : Animal models treated with this compound showed reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. This effect was attributed to the inhibition of pro-inflammatory cytokines and oxidative stress markers .
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for drug design targeting metabolic disorders.
- Example : Inhibitory assays have revealed that derivatives can effectively inhibit α-glucosidase activity, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism .
Table 1: Biological Activities of the Compound
Table 2: Structural Modifications and Their Effects
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and spectral differences between the target compound and analogous spirothiazolidine-diones:
Key Observations:
Substituent Effects on Physical Properties :
- Fluorine substituents (e.g., in the target compound) reduce molecular weight compared to chloro or methoxy analogs (e.g., 330.79 for 4-chlorophenyl vs. 326.37 for 4-methoxyphenyl) .
- Melting points vary significantly: Methoxy derivatives (117–119°C) melt lower than thiazolidine-diones with aliphatic esters (131–133°C) .
Synthetic Yields :
- Yields for spirothiazolidine-diones range from 63% (3a) to 90% (2e), influenced by substituent reactivity and cyclization efficiency .
Spectral Trends :
- IR spectra consistently show C=O stretches near 1689 cm⁻¹ and C-S bonds at ~756 cm⁻¹, confirming the thiazolidine-dione core .
- ¹H NMR shifts for aromatic protons (δ 6.92–8.35) align with electron-withdrawing substituents like fluorine .
Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
